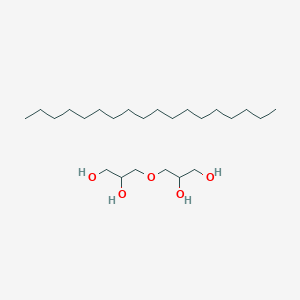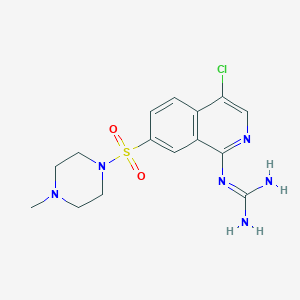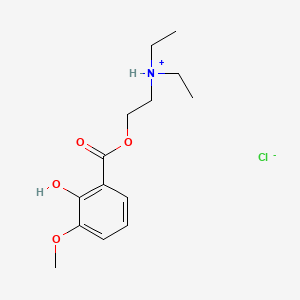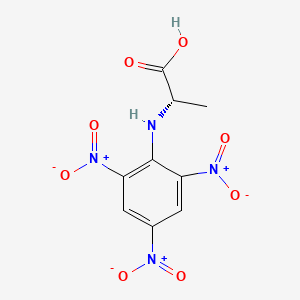![molecular formula C36H21N9O12 B13747072 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple triazole and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the use of solvothermal reactions, where flexible aromatic linkers such as bis(3,5-dicarboxyphenyl)terephthalamide are reacted with metal salts like dysprosium and samarium . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal reactors that can maintain the necessary high temperatures and pressures. The process would also require purification steps to isolate the compound from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole rings.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology
In biological research, the compound’s ability to form stable complexes with metal ions makes it useful for studying metal ion interactions in biological systems.
Medicine
Potential medical applications include the development of diagnostic agents and therapeutic compounds, particularly those targeting metal ion-related diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The triazole and carboxylic acid groups act as ligands, binding to metal ions and facilitating various chemical reactions. These interactions can influence molecular pathways involved in catalysis, ion transport, and signal transduction.
類似化合物との比較
Similar Compounds
- 1,1’-Bis(3,5-dicarboxyphenyl)-4,4’-bipyridinium chloride
- 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
- 1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene
Uniqueness
Compared to similar compounds, 5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid is unique due to its multiple triazole groups, which enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
特性
分子式 |
C36H21N9O12 |
|---|---|
分子量 |
771.6 g/mol |
IUPAC名 |
5-[4-[3,5-bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H21N9O12/c46-31(47)19-4-20(32(48)49)8-25(7-19)43-13-28(37-40-43)16-1-17(29-14-44(41-38-29)26-9-21(33(50)51)5-22(10-26)34(52)53)3-18(2-16)30-15-45(42-39-30)27-11-23(35(54)55)6-24(12-27)36(56)57/h1-15H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57) |
InChIキー |
VOFGPCJRECZJLV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CN(N=N4)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CN(N=N6)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)



![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)

![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)





![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
